molecular formula C10H11ClF5NO B1523000 2,2,3,3,3-Pentafluoro-1-(4-methoxyphenyl)propan-1-amine hydrochloride CAS No. 1258652-05-9

2,2,3,3,3-Pentafluoro-1-(4-methoxyphenyl)propan-1-amine hydrochloride

Cat. No. B1523000
CAS RN: 1258652-05-9
M. Wt: 291.64 g/mol
InChI Key: KOAFULPZLLETBL-UHFFFAOYSA-N
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Description

“2,2,3,3,3-Pentafluoro-1-(4-methoxyphenyl)propan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1258652-05-9 . It has a molecular weight of 291.65 . The IUPAC name for this compound is 2,2,3,3,3-pentafluoro-1-(4-methoxyphenyl)-1-propanamine hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10F5NO.ClH/c1-17-7-4-2-6(3-5-7)8(16)9(11,12)10(13,14)15;/h2-5,8H,16H2,1H3;1H . This code provides a unique representation of the molecule’s structure.

Scientific Research Applications

Organic Synthesis and Fluorine Chemistry

Synthesis of Perfluorochemicals : A study by Ono et al. (1985) explores electrochemical fluorination of partly fluorinated compounds as a method to synthesize perfluorochemicals, which are crucial in developing blood substitutes and other applications. The research indicates the nuanced effects of fluorination on yield and by-product formation, highlighting the role of fluorinated compounds in synthetic chemistry Ono et al., 1985.

Advanced Fluorinated Materials : In the work of Miozzo et al. (2004), the synthesis and properties of polyfluorohydroxyacridines and their Zn2+ complexes are discussed, illustrating the potential of fluorinated compounds in creating materials for solid-state emitting systems. This research underscores the importance of fluorinated amines in developing new materials with desirable electronic properties Miozzo et al., 2004.

Material Science

Development of Energetic Materials : Bellamy et al. (2007) utilized trifluoroacetyl as a protecting group in the synthesis of energetic compounds containing nitramine and/or nitrate ester groups. This study demonstrates the critical role of fluorinated intermediates in synthesizing complex molecules for energetic applications, indicating the versatility of fluorinated compounds in material science Bellamy et al., 2007.

Hypervalent Silicon Complexes : Nakash et al. (2005) investigated the formation of hypervalent complexes of trifluorosilanes with pyridine and 4-methoxypyridine through intermolecular silicon-nitrogen interactions. This research highlights the utility of fluorinated compounds in forming stable complexes with potential applications in supramolecular chemistry and material science Nakash et al., 2005.

Safety And Hazards

The safety information and Material Safety Data Sheet (MSDS) for this compound can be found online . It’s always important to handle chemicals with appropriate safety measures.

properties

IUPAC Name

2,2,3,3,3-pentafluoro-1-(4-methoxyphenyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F5NO.ClH/c1-17-7-4-2-6(3-5-7)8(16)9(11,12)10(13,14)15;/h2-5,8H,16H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOAFULPZLLETBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C(C(F)(F)F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,3,3,3-Pentafluoro-1-(4-methoxyphenyl)propan-1-amine hydrochloride

CAS RN

1258652-05-9
Record name 2,2,3,3,3-pentafluoro-1-(4-methoxyphenyl)propan-1-amine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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